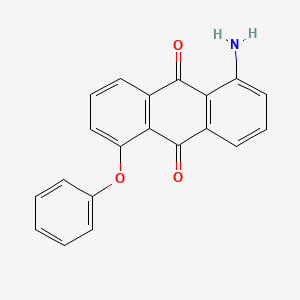
1-Phenoxy-5-aminoanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenoxy-5-aminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. The unique structure of this compound, which includes both phenoxy and amino groups attached to the anthraquinone core, imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenoxy-5-aminoanthraquinone can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-5-nitroanthraquinone with phenol, followed by the reduction of the nitro group to an amino group. The reaction conditions typically include:
Temperature: Elevated temperatures (around 150-200°C) to facilitate the nucleophilic substitution.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Solvents: Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and provide a suitable reaction medium.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow methods to ensure high efficiency and yield. The process parameters, such as reaction temperature, residence time, and molar ratios, are optimized to achieve maximum productivity and minimize by-products .
化学反应分析
Types of Reactions: 1-Phenoxy-5-aminoanthraquinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substitution Reagents: Phenols, thiols, or amines for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and nitro derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1-Phenoxy-5-aminoanthraquinone has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives and dyes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a photosensitizer in photodynamic therapy.
作用机制
The mechanism of action of 1-Phenoxy-5-aminoanthraquinone involves several molecular targets and pathways:
Charge Transfer: The compound undergoes intramolecular charge transfer, which can be exploited in photodynamic therapy and fluorescence imaging.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its anticancer effects.
相似化合物的比较
1-Phenoxy-5-aminoanthraquinone can be compared with other anthraquinone derivatives, such as:
1-Aminoanthraquinone: Lacks the phenoxy group, resulting in different chemical reactivity and applications.
1-Phenoxy-4-aminoanthraquinone: Similar structure but with the amino group in a different position, leading to variations in its chemical and physical properties.
1,4-Diaminoanthraquinone: Contains two amino groups, making it more reactive in certain chemical reactions
The uniqueness of this compound lies in its combination of phenoxy and amino groups, which imparts distinct properties and makes it suitable for specific applications in dyes, pigments, and biomedical research.
属性
IUPAC Name |
1-amino-5-phenoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c21-15-10-4-8-13-17(15)19(22)14-9-5-11-16(18(14)20(13)23)24-12-6-2-1-3-7-12/h1-11H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLWVYVHHXAENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-4-[5-[(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B4914129.png)
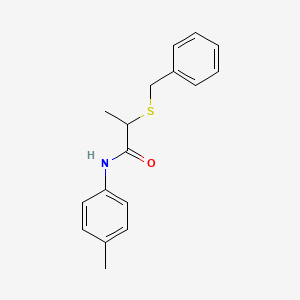
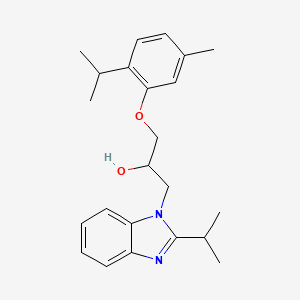

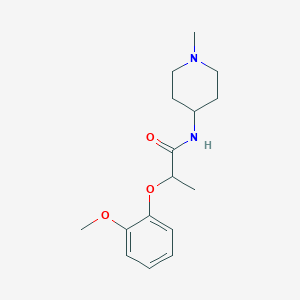
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4914160.png)
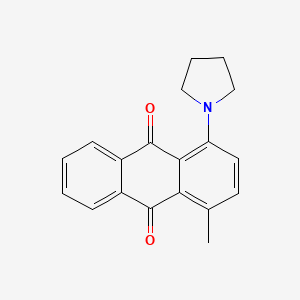
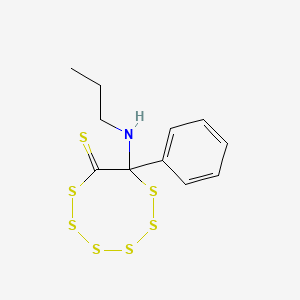
![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4914195.png)
![N-[2-[[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]pyridine-3-carboxamide](/img/structure/B4914201.png)
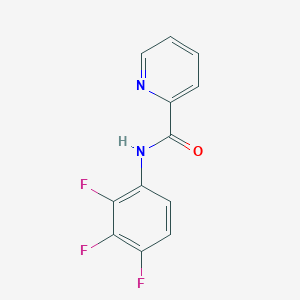

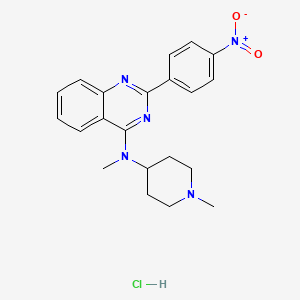
![N-[4-(anilinocarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B4914223.png)
